molecular formula C24H18N4O4 B11347482 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898477-71-9

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347482
CAS No.: 898477-71-9
M. Wt: 426.4 g/mol
InChI Key: NEGMNGZWYCIKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 1,2-oxazole core substituted at position 5 with a 2,3-dihydro-1,4-benzodioxin moiety and at position 3 with a carboxamide group linked to a 4-[(E)-phenyldiazenyl]phenyl substituent. Its synthesis and applications are likely exploratory, given the emphasis on research use in analogous compounds .

Properties

CAS No.

898477-71-9

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H18N4O4/c29-24(25-17-7-9-19(10-8-17)27-26-18-4-2-1-3-5-18)20-15-22(32-28-20)16-6-11-21-23(14-16)31-13-12-30-21/h1-11,14-15H,12-13H2,(H,25,29)

InChI Key

NEGMNGZWYCIKRP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline derivatives followed by coupling with phenolic compounds.

    Construction of the Oxazole Ring: This step usually involves the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin, phenyldiazenyl, and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring (1,2-oxazole) serves as a key reactive site. Its electron-deficient nature enables nucleophilic and electrophilic substitutions, as well as ring-opening reactions under specific conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMF, 80°CC(5)-alkylated oxazole derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C(4) position of oxazole
Ring-Opening Hydrolysis HCl (conc.), reflux, 12 hrCarboxamide intermediate formation
  • Mechanistic Insight : The oxazole’s C(3)-carboxamide group directs electrophiles to the C(4) position due to resonance effects. Ring-opening via acid hydrolysis proceeds through protonation of the oxygen atom, followed by nucleophilic water attack .

Benzodioxin Moletteity Reactivity

The 2,3-dihydro-1,4-benzodioxin group undergoes ring-opening and oxidation reactions, influenced by its electron-rich aromatic system.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Oxidation KMnO₄, H₂O, 100°CFormation of quinone derivatives
Ring-Opening H₂, Pd/C, EtOH, 60°CCleavage to catechol intermediates
  • Key Observation : Hydrogenolysis of the benzodioxin ring under catalytic hydrogenation yields catechol derivatives, which can further participate in coupling reactions .

Phenyldiazenyl Group Reactivity

The (E)-phenyldiazenyl group (-N=N-Ph) is redox-active and participates in diazo coupling and reduction reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Reduction Zn/HCl, RT, 2 hrConversion to aniline derivative
Diazo Coupling Arenediazonium salts, pH 9–11Azo-linked biaryl products
  • Mechanistic Detail : Reduction of the azo bond proceeds via a two-electron transfer mechanism, yielding a primary amine. Diazo coupling occurs at the para position of the phenyl group due to steric and electronic factors.

Carboxamide Group Reactivity

The C(3)-carboxamide functionality undergoes hydrolysis and condensation reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Hydrolysis NaOH (6M), reflux, 6 hrCarboxylic acid formation
Condensation CDI, DIPEA, DCM, RTUrea or thiourea derivatives
  • Synthetic Utility : Carbodiimide-mediated activation (e.g., CDI) enables coupling with amines to generate urea linkages, useful in drug design .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the aryl substituents.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-oxazole hybrids
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBu, tolueneIntroduction of amine substituents
  • Optimization Note : Reaction yields depend on the steric bulk of the arylboronic acid and the electronic nature of the oxazole core .

Stability Under Reaction Conditions

The compound’s stability varies with functional group interactions:

ConditionStability OutcomeRationaleSource
Acidic (pH < 3)Oxazole ring hydrolysisProtonation at oxygen destabilizes ring
Basic (pH > 10)Azo bond cleavageNucleophilic attack on N=N bond
Oxidative (KMnO₄)Benzodioxin oxidation to quinoneElectron-rich ring susceptibility

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent . Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related oxazole derivatives have demonstrated their ability to inhibit cell proliferation in glioblastoma and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Studies

CompoundCancer Cell LineIC50 (µM)Mechanism
5bLN22910.5Apoptosis
5dMCF78.7Cell Cycle Arrest
5mHeLa12.3DNA Damage

Antidiabetic Properties

The compound has also been investigated for its antidiabetic potential . Similar compounds have been evaluated for their ability to lower blood glucose levels in diabetic models, suggesting that modifications in the structure can enhance their efficacy. In vivo studies using genetically modified models like Drosophila melanogaster have shown promising results .

Table 2: Summary of Antidiabetic Studies

CompoundModel OrganismEffect on Glucose Levels (%)
5dDrosophila melanogasterDecreased by 30%
5fSTZ-induced Diabetic RatDecreased by 25%

Synthesis Pathways

The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxin moiety followed by coupling reactions with the oxazole and diazenyl groups. Various synthetic routes have been explored to optimize yield and purity.

General Synthetic Procedure

  • Formation of Benzodioxin: Start from commercially available precursors to synthesize the benzodioxin framework.
  • Coupling Reaction: React the benzodioxin derivative with phenyldiazenyl phenyl amines using coupling agents under controlled conditions.
  • Oxazole Formation: Employ cyclization techniques to form the oxazole ring.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds with promising results:

  • Study on Oxadiazole Derivatives : A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties, revealing significant cytotoxicity against glioblastoma cells .
  • Antidiabetic Evaluation : Another investigation focused on the antidiabetic effects of related compounds, demonstrating their ability to modulate glucose metabolism in diabetic models .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the phenyldiazenyl group could participate in redox reactions. The oxazole ring may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with four analogs identified in the evidence:

Compound Molecular Formula Molecular Weight Key Structural Features Reported Activity/Notes
Target Compound : 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide C₂₅H₁₉N₃O₄ 425.44 g/mol 1,2-Oxazole core, benzodioxin at C5, phenyldiazenyl-linked carboxamide at C3 No direct pharmacological data; structural similarity to bioactive dioxane/dioxin-containing compounds .
CS-0309467 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Pyridine-amine core, benzodioxin at C6, dimethylaminomethylphenyl substituent Research use only; no medical validation .
3',4'-(1",4"-Dioxino)flavone (4f) C₁₇H₁₂O₄ 280.28 g/mol Flavone core fused with 1,4-dioxane ring Significant antihepatotoxic activity in rats (comparable to silymarin); SAR highlights dioxane importance .
5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide C₂₉H₂₆N₆O₅ 550.56 g/mol Triazole-carboxamide core, benzodioxin, ethoxyphenyl-oxazolylmethyl substituent Structural focus on triazole heterocycle; no explicit activity data .
898477-71-9 : 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide C₂₅H₁₉N₃O₄ 425.44 g/mol Isoxazole-carboxamide core, benzodioxin, phenyldiazenylphenyl substituent Likely isomer or analog of the target compound; substituent positioning may differ .

Key Observations:

Structural Diversity: The target compound’s 1,2-oxazole core distinguishes it from pyridine (CS-0309467), flavone (4f), and triazole () analogs. The phenyldiazenyl group in the target compound and 898477-71-9 suggests shared interest in azo-based functionalization, which may influence solubility or binding interactions .

Pharmacological Insights: Flavone derivatives with dioxane/dioxin rings (e.g., 4f, 4g) demonstrated antihepatotoxic efficacy, with hydroxy-methyl substituents enhancing activity . While the target compound lacks a flavonoid backbone, its benzodioxin moiety may confer analogous membrane-stabilizing or antioxidant properties.

Substituent Effects: Replacement of the oxazole core with triazole () or pyridine () alters hydrogen-bonding capacity and steric bulk. For example, the dimethylaminomethyl group in CS-0309467 introduces basicity absent in the target compound.

Isosteric Comparisons :

  • Compound 898477-71-9 () shares the benzodioxin and phenyldiazenyl-carboxamide motifs but employs an isoxazole core. Such isosteric substitutions could modulate metabolic stability or target affinity.

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a synthetic derivative that incorporates various pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a benzodioxin moiety, which is known for its diverse biological activities. The oxazole ring contributes to its pharmacological properties, particularly in the realm of medicinal chemistry. The presence of the phenyldiazenyl group may enhance its interaction with biological targets due to increased electron density and potential for π-π stacking interactions.

Table 1: Structural Features of the Compound

ComponentDescription
BenzodioxinA fused bicyclic structure with potential bioactivity
OxazoleA five-membered heterocyclic compound
PhenyldiazenylEnhances electron density and interaction potential

Enzyme Inhibition

Recent studies have demonstrated that derivatives containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For example, compounds similar to the one have been tested against enzymes such as α-glucosidase and acetylcholinesterase , which are pivotal in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

In one study, compounds derived from 2,3-dihydrobenzo[1,4]-dioxin-6-amine were synthesized and screened for their inhibitory potential against these enzymes. The results indicated that modifications to the benzodioxin moiety could lead to enhanced inhibitory effects, suggesting a promising avenue for drug development targeting metabolic disorders and neurodegenerative diseases .

Anticancer Activity

The oxazole derivatives have been recognized for their anticancer properties. A review highlighted that oxadiazole compounds demonstrate significant activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Compounds featuring the oxazole ring have shown antimicrobial activity against a range of pathogens. The structural diversity provided by the benzodioxin moiety enhances their ability to penetrate bacterial membranes, making them effective against resistant strains .

Case Studies

  • Antitubercular Activity : A study focused on the synthesis of new oxadiazole compounds reported promising results against Mycobacterium tuberculosis. Compounds similar in structure to our target showed low minimum inhibitory concentrations (MIC), indicating strong antitubercular properties .
  • Neuroprotective Effects : Research has indicated that oxazole derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including:

  • Oxazole ring formation via cyclization of substituted acrylamides under acidic or thermal conditions.
  • Coupling reactions (e.g., amide bond formation) between the oxazole-carboxylic acid intermediate and the diazenylphenyl amine derivative, using activating agents like EDCI or HOBt .
  • Key conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent selection (DMF or THF) to avoid side reactions.
  • Validation : Intermediate purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C) to ensure regioselectivity in the oxazole and benzodioxin moieties .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • ¹H/¹³C NMR : To confirm substitution patterns in the benzodioxin (δ 4.2–4.5 ppm for –OCH₂CH₂O–) and oxazole (δ 8.1–8.3 ppm for aromatic protons) .
  • HRMS (ESI+) : For molecular ion verification (e.g., [M+H]+ at m/z 430.12).
  • HPLC-PDA : To assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • FT-IR : To validate carbonyl (C=O, ~1680 cm⁻¹) and azo (–N=N–, ~1450 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize impurities?

  • Critical factors : Reactant stoichiometry, temperature, and catalyst loading.
  • Response surface methodology (RSM) identifies optimal conditions. For example:
FactorLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Reaction time (h)122418
Catalyst (mol%)51510
  • Validation : A 15% increase in yield (from 62% to 77%) was achieved using RSM in analogous oxazole syntheses .

Q. How can contradictions in biological activity data be resolved?

Contradictions often arise from assay variability or differential binding conformations. Strategies include:

  • Dose-response profiling : Test compound concentrations across 3–5 logs (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.
  • Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., viability via MTT).
  • Molecular dynamics (MD) simulations : To study ligand-receptor binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Reference studies : Compare with structurally similar benzodioxin-oxadiazole derivatives showing antihepatotoxic activity (IC₅₀ ~25 µM) .

Q. What computational approaches predict binding affinity to target proteins?

  • Docking studies : Use AutoDock Vina or Schrödinger’s Glide to screen against targets like acetyl-CoA carboxylase (ACC).
  • Free energy calculations : MM-GBSA or MM-PBSA to estimate ΔGbinding (e.g., –42.5 kcal/mol for ACC inhibition) .
  • ADMET prediction : SwissADME evaluates drug-likeness (e.g., cLogP <5, TPSA ~90 Ų) .

Methodological Considerations

Q. How to address solubility challenges in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • pH adjustment : Buffers (pH 7.4) with surfactants (e.g., Tween-80) for in vitro studies.
  • Nanosuspensions : Reduce particle size to <200 nm via wet milling for in vivo administration .

Q. What strategies improve metabolic stability in preclinical studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the diazenylphenyl ring to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Replace vulnerable hydrogen atoms (e.g., benzodioxin methylene) with deuterium to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.